Methyl 3-{[(5-methyl-1,2-benzisoxazol-3-yl)acetyl]amino}benzoate
Methyl 3-{[(5-methyl-1,2-benzisoxazol-3-yl)acetyl]amino}benzoate
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0830045
InChI:
InChI=1S/C18H16N2O4/c1-11-6-7-16-14(8-11)15(20-24-16)10-17(21)19-13-5-3-4-12(9-13)18(22)23-2/h3-9H,10H2,1-2H3,(H,19,21)
SMILES:
CC1=CC2=C(C=C1)ON=C2CC(=O)NC3=CC=CC(=C3)C(=O)OC
Molecular Formula:
C18H16N2O4
Molecular Weight:
324.3 g/mol
Methyl 3-{[(5-methyl-1,2-benzisoxazol-3-yl)acetyl]amino}benzoate
CAS No.:
Cat. No.: VC0830045
Molecular Formula: C18H16N2O4
Molecular Weight: 324.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H16N2O4 |
|---|---|
| Molecular Weight | 324.3 g/mol |
| IUPAC Name | methyl 3-[[2-(5-methyl-1,2-benzoxazol-3-yl)acetyl]amino]benzoate |
| Standard InChI | InChI=1S/C18H16N2O4/c1-11-6-7-16-14(8-11)15(20-24-16)10-17(21)19-13-5-3-4-12(9-13)18(22)23-2/h3-9H,10H2,1-2H3,(H,19,21) |
| Standard InChI Key | ICVJUHHKZWUHAU-UHFFFAOYSA-N |
| SMILES | CC1=CC2=C(C=C1)ON=C2CC(=O)NC3=CC=CC(=C3)C(=O)OC |
| Canonical SMILES | CC1=CC2=C(C=C1)ON=C2CC(=O)NC3=CC=CC(=C3)C(=O)OC |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator